molecular formula C6H8ClN3S B2500863 4-(Aminomethyl)-5-chloro-2-(methylthio)pyrimidine CAS No. 1511510-10-3

4-(Aminomethyl)-5-chloro-2-(methylthio)pyrimidine

Cat. No.: B2500863
CAS No.: 1511510-10-3
M. Wt: 189.66
InChI Key: XJUFMISHXIKMHY-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-5-chloro-2-(methylthio)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with an aminomethyl group at the 4-position, a chlorine atom at the 5-position, and a methylthio group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-5-chloro-2-(methylthio)pyrimidine can be achieved through several methods. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like zinc chloride (ZnCl2) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-5-chloro-2-(methylthio)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated derivatives.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Aminomethyl)-5-chloro-2-(methylthio)pyrimidine is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of the aminomethyl group enhances its ability to form hydrogen bonds, while the methylthio group provides additional sites for chemical modification and interaction with biological targets .

Properties

IUPAC Name

(5-chloro-2-methylsulfanylpyrimidin-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3S/c1-11-6-9-3-4(7)5(2-8)10-6/h3H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUFMISHXIKMHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)CN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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